![molecular formula C27H43FO3 B15201652 (1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15201652.png)
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,24-Dihydroxy-25-fluorovitamin D3 is a synthetic analogue of vitamin D3, which has been modified to include a fluorine atom at the 25th position. This modification aims to enhance the compound’s biological activity and stability. Vitamin D3 and its analogues play crucial roles in calcium and phosphate metabolism, bone health, and various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,24-Dihydroxy-25-fluorovitamin D3 involves several steps, starting from the basic vitamin D3 structure. One common method includes the regio- and stereo-selective fluorination of the vitamin D3 side-chain. This process uses electrophilic fluorination agents such as N-fluorobenzenesulfonimide (NFSI) and CD-ring imides with an Evans chiral auxiliary . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,24-Dihydroxy-25-fluorovitamin D3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production rates and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
1,24-Dihydroxy-25-fluorovitamin D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,24-Dihydroxy-25-fluorovitamin D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the chemical properties of vitamin D analogues.
Biology: Investigated for its role in cellular processes, including gene expression and signal transduction.
Medicine: Explored for its potential therapeutic effects in treating conditions such as osteoporosis, rickets, and certain cancers.
Wirkmechanismus
1,24-Dihydroxy-25-fluorovitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The fluorine atom at the 25th position enhances the compound’s binding affinity and stability, leading to prolonged biological activity. The compound influences various molecular targets and pathways, including calcium and phosphate homeostasis, bone mineralization, and immune modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,25-Dihydroxyvitamin D3: The natural form of active vitamin D3, essential for calcium and phosphate metabolism.
24,24-Difluoro-1,25-dihydroxyvitamin D3: Another fluorinated analogue with modifications at the 24th position.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A highly potent analogue with multiple fluorine atoms.
Uniqueness
1,24-Dihydroxy-25-fluorovitamin D3 is unique due to its specific fluorination at the 25th position, which enhances its biological activity and stability compared to other analogues. This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties .
Eigenschaften
Molekularformel |
C27H43FO3 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H43FO3/c1-17(8-13-25(31)26(3,4)28)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(29)16-24(30)18(20)2/h9-10,17,21-25,29-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23?,24?,25?,27-/m1/s1 |
InChI-Schlüssel |
YCISVTDRTZUPLT-LWDZWDPBSA-N |
Isomerische SMILES |
C[C@H](CCC(C(C)(C)F)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
Kanonische SMILES |
CC(CCC(C(C)(C)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


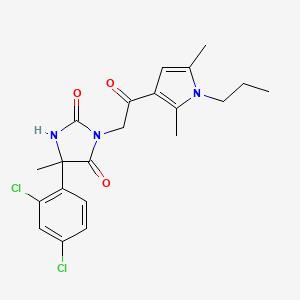
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)

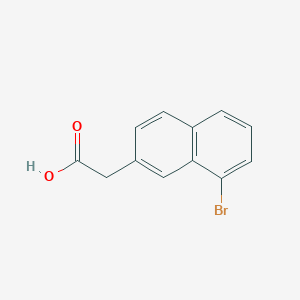
![sodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate](/img/structure/B15201593.png)
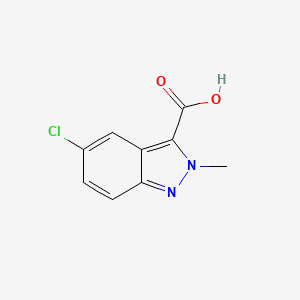
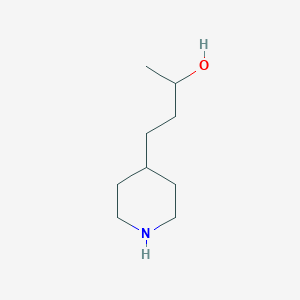
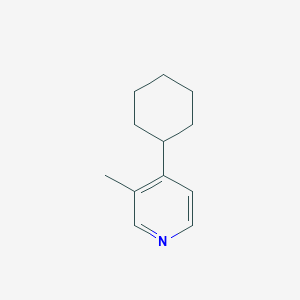
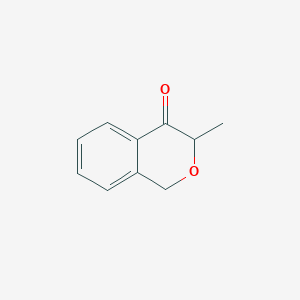
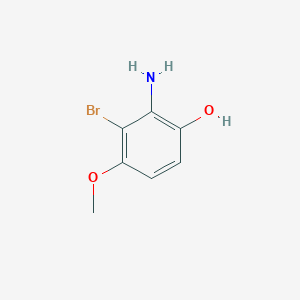

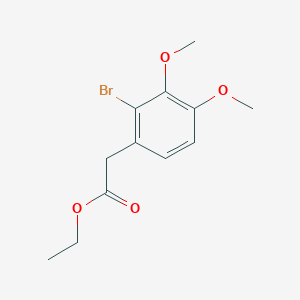
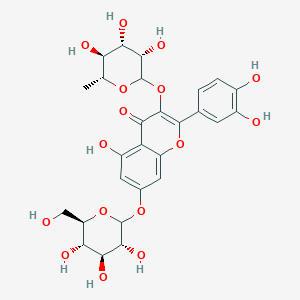
![6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15201659.png)
